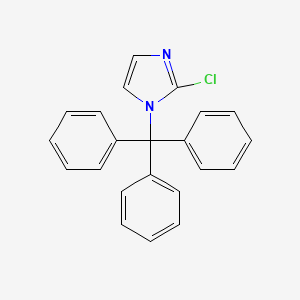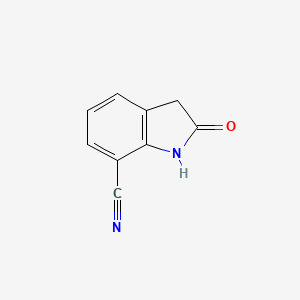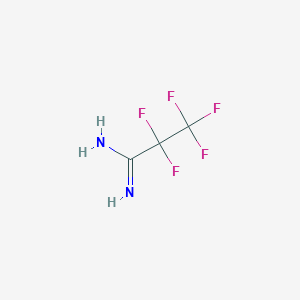
Perfluoropropanamidine
Overview
Description
Perfluoropropanamidine (PFP) is a synthetic compound with a unique structure and properties. It is a fluorinated amide that has been shown to have numerous applications in both scientific research and industry. Its unique structure and properties make it an ideal material for use in a variety of applications, such as in the development of new drugs and the study of chemical reactions.
Scientific Research Applications
- Summary of Application : Perfluorinated adsorbents have been used for solid-phase extraction of perfluoro-tagged molecules in organic chemistry and heterogeneous catalysis. More recently, this approach has been extended to proteomics and metabolomics .
- Methods of Application : Perfluorinated adsorbents are generally prepared by bonding perfluoro-functionalized silanes to silica gels .
- Results or Outcomes : Due to their unique physicochemical properties, namely fluorophilicity and proteinophilicity, new applications of perfluorinated adsorbents in the field of environmental science and bio-affinity studies can be envisaged .
- Summary of Application : Fluorescent proteins (FPs) have promoted widespread biological research applications. With the continuous development of FPs, antibodies targeting FPs have emerged .
- Methods of Application : The nanobody is a new type of antibody entirely composed of the variable domain of a heavy-chain antibody. These small and stable nanobodies can be expressed and functional in living cells .
- Results or Outcomes : This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
Analytical and Bioanalytical Applications
Biomedical Applications
- Summary of Application : Perfluoroalkyl-containing substances (PFAS), such as perfluoroalkylated arenes and heteroarenes, have found uses in surfactants, lubricants, and flame retardants due to their astonishing chemical stability .
- Methods of Application : The synthesis of these compounds encompasses a large body of scientific articles and patents developed in the previous century. Most recent reviews on this subject have thus focused on summarizing this traditional literature, and have thereby spurred the development of a new wave of reaction manifolds employing modern synthesis principles .
- Results or Outcomes : This new generation of methodologies focuses on the greener synthesis of perfluoroalkylated aromatic scaffolds, through the use of more efficient organometallic reactions, as well as by photochemical and electrochemical strategies .
- Summary of Application : PFAS are used in almost all industry branches and many consumer products .
- Methods of Application : More than 200 use categories and subcategories are identified for more than 1400 individual PFAS .
- Results or Outcomes : In addition to well-known categories such as textile impregnation, fire-fighting foam, and electroplating, the identified use categories also include many categories not described in the scientific literature, including PFAS in ammunition, climbing ropes, guitar strings, artificial turf, and soil remediation .
Synthesis of Perfluoroalkylated Aromatics
Uses of Per- and Polyfluoroalkyl Substances (PFAS)
- Summary of Application : Fluorinated polymers constitute a unique class of materials that exhibit a combination of suitable properties for a wide range of applications, which mainly arise from their outstanding chemical resistance, thermal stability, low friction coefficients and electrical properties .
- Methods of Application : These polymers are generally prepared by bonding perfluoro-functionalized silanes to silica gels .
- Results or Outcomes : Due to their unique physicochemical properties, namely fluorophilicity and proteinophilicity, new applications of fluorinated polymers in the field of environmental science and bio-affinity studies can be envisaged .
- Summary of Application : PFAS are used in almost all industry branches and many consumer products .
- Methods of Application : More than 200 use categories and subcategories are identified for more than 1400 individual PFAS .
- Results or Outcomes : In addition to well-known categories such as textile impregnation, fire-fighting foam, and electroplating, the identified use categories also include many categories not described in the scientific literature, including PFAS in ammunition, climbing ropes, guitar strings, artificial turf, and soil remediation .
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications
Per- and Polyfluoroalkyl Substances (PFAS) in Various Industries
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVJNUSAVOPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(F)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394964 | |
| Record name | Pentafluoropropylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoropropanimidamide | |
CAS RN |
422-62-8 | |
| Record name | 2,2,3,3,3-Pentafluoropropanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoropropylamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



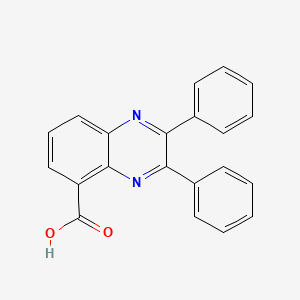


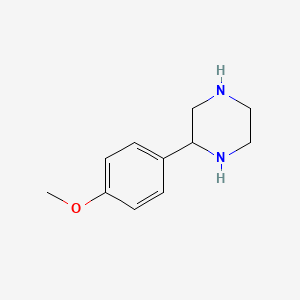
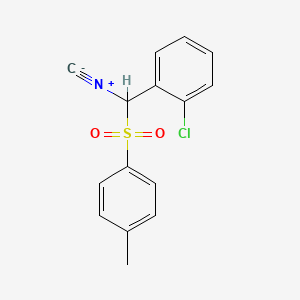
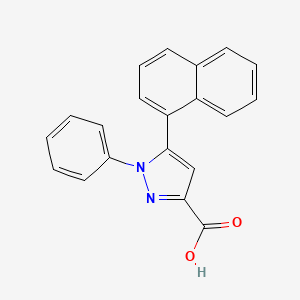
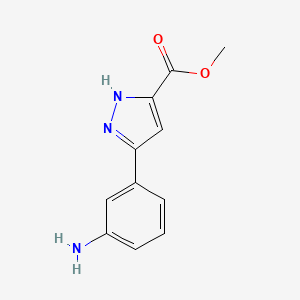
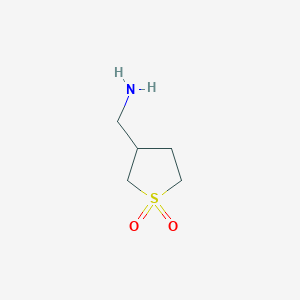
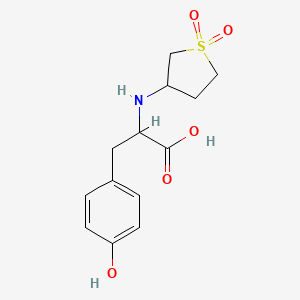
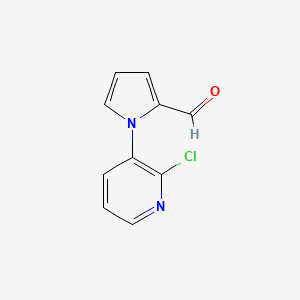
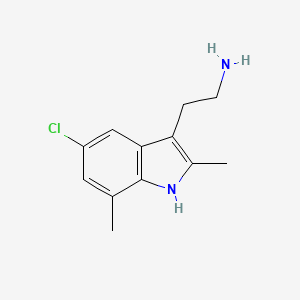
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
